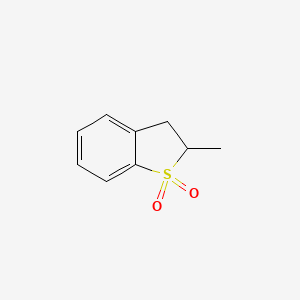
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to a phenyl ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride typically involves the nitration of 4-methoxyacetophenone followed by reductive amination. The nitration process is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methoxy group. The resulting 4-methoxy-3-nitroacetophenone is then subjected to reductive amination using methylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-3-amino-phenyl-methyl-amine.
Substitution: 4-Hydroxy-3-nitro-phenyl-methyl-amine.
Oxidation: 4-Methoxy-3-nitro-phenyl-methyl-imine.
Scientific Research Applications
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitroacetophenone: Similar structure but lacks the methylamine group.
4-Methoxy-3-amino-phenyl-methyl-amine: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-3-nitro-phenyl-methyl-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
19871-40-0 |
|---|---|
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-9-6-3-4-8(13-2)7(5-6)10(11)12;/h3-5,9H,1-2H3;1H |
InChI Key |
UBBSDEWLGPJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
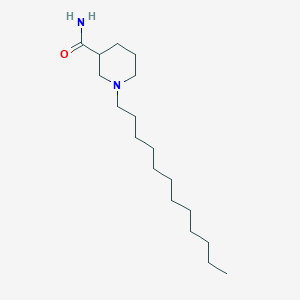
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
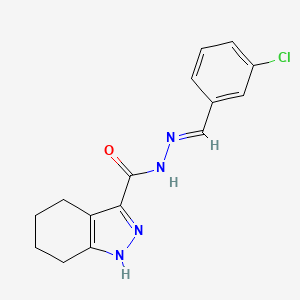


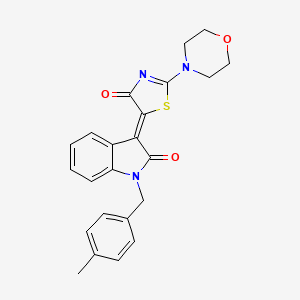
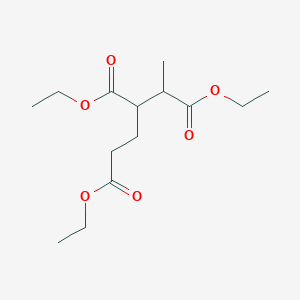
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
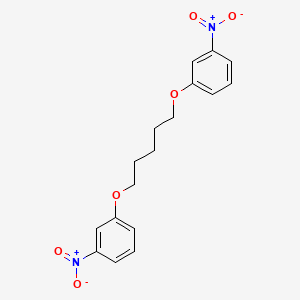
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)

